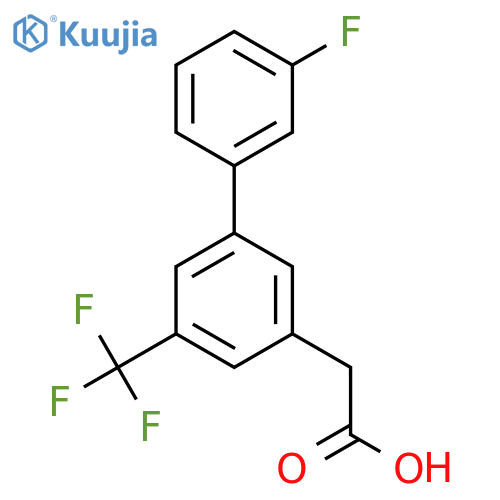Cas no 1214361-26-8 (2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid)

2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid
-
- インチ: 1S/C15H10F4O2/c16-13-3-1-2-10(8-13)11-4-9(6-14(20)21)5-12(7-11)15(17,18)19/h1-5,7-8H,6H2,(H,20,21)
- InChIKey: DMTNSHTZXPAWNS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CC(=O)O)=CC(C2C=CC=C(C=2)F)=C1)(F)F
計算された属性
- せいみつぶんしりょう: 298.062
- どういたいしつりょう: 298.062
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3
2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001668-1g |
2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid |
1214361-26-8 | 97% | 1g |
$1504.90 | 2023-09-04 |
2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid 関連文献
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acidに関する追加情報
Introduction to 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid (CAS No. 1214361-26-8)
2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid, identified by its CAS number 1214361-26-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound features a biphenyl core substituted with a fluoro group at the 3' position and a trifluoromethyl group at the 3 position, coupled with an acetic acid moiety at the 5 position. The unique structural configuration of this molecule imparts distinct physicochemical properties, making it a promising candidate for further exploration in drug discovery and development.
The biphenyl scaffold is a well-documented motif in medicinal chemistry, renowned for its ability to enhance binding affinity and metabolic stability in bioactive molecules. The introduction of fluorine and trifluoromethyl substituents further modulates the electronic and steric properties of the biphenyl ring, potentially influencing both the pharmacokinetic profile and target interaction of the compound. Specifically, the fluoro group at the 3' position can enhance lipophilicity while maintaining metabolic stability, whereas the trifluoromethyl group at the 3 position introduces additional steric hindrance and electronic effects that can fine-tune receptor binding.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with increasing accuracy. Studies suggest that derivatives of biphenyl with fluorine and trifluoromethyl substitutions exhibit potential as kinase inhibitors, particularly in targeting pathways involved in cancer and inflammation. For instance, computational simulations have indicated that 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid may interact with specific amino acid residues in protein targets, modulating their activity through allosteric or orthosteric mechanisms.
In vitro studies have begun to explore the pharmacological potential of this compound. Initial experiments have shown promising results in inhibiting certain enzymatic activities associated with inflammatory diseases. The presence of both fluorine and trifluoromethyl groups appears to enhance binding affinity to target proteins, as evidenced by X-ray crystallography studies of similar compounds. These structural insights have guided synthetic modifications aimed at optimizing potency and selectivity.
The acetic acid moiety in 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid also contributes to its versatility as a pharmacophore. Carboxylic acids are frequently incorporated into drug molecules due to their ability to form hydrogen bonds, enhancing interactions with biological targets. Additionally, they can be further functionalized through esterification or amidation to alter solubility and bioavailability, making this compound a valuable scaffold for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the preparation of 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid involves multi-step organic transformations, including cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, followed by functional group manipulations. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect biological activity. Advances in catalytic systems have made these reactions more efficient and scalable, facilitating access to complex molecules like this one.
The growing interest in fluorinated compounds stems from their widespread presence in approved drugs due to their ability to improve pharmacokinetic properties without altering core pharmacological activity. The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability and binding affinity. As such, 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid represents an important class of molecules for drug discovery efforts aimed at developing next-generation therapeutics.
Future research directions may include exploring analogs of this compound with different substituents or linkers to assess their biological activity across various disease indications. Additionally, investigating its potential as a prodrug—a precursor that is converted into an active drug inside the body—could open new therapeutic avenues. The combination of computational modeling with experimental validation will be crucial in deciphering the structure-biology relationships that govern its activity.
In conclusion, 2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid (CAS No. 1214361-26-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive candidate for further development, particularly in areas such as oncology and inflammation management. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
1214361-26-8 (2-(3'-Fluoro-3-(trifluoromethyl)biphenyl-5-yl)acetic acid) 関連製品
- 896373-01-6(3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 7784-19-2(Ammonium hexafluoroaluminate)
- 2171789-18-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid)
- 2172599-83-4(2-tert-butyl-4-cyclopropyl-5-oxooxolane-2-carboxylic acid)
- 2172260-06-7(ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride)
- 2877668-89-6(4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine)
- 896686-47-8(3-{(2-fluorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 1229625-44-8(N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride)
- 2639460-81-2(tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)
- 2229022-28-8(1-(4-bromo-2-fluorophenyl)-2,2-dimethylcyclopropylmethanol)




